Home > Products > Building Blocks P19072 > 1,2,3,4-Tetrahydroquinolin-8-ol
1,2,3,4-Tetrahydroquinolin-8-ol - 6640-50-2

1,2,3,4-Tetrahydroquinolin-8-ol

Catalog Number: EVT-289707
CAS Number: 6640-50-2
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroquinolin-8-ol is an organic compound belonging to the class of heterocyclic compounds, specifically a tetrahydroquinoline derivative. These compounds are characterized by a six-membered aromatic ring fused to a non-aromatic six-membered ring containing a nitrogen atom [].

Quinolin-8-ols

Relevance: Quinolin-8-ols are direct precursors to 1,2,3,4-Tetrahydroquinolin-8-ols, as demonstrated by the regioselective synthesis reported in one of the papers []. This transformation involves the reduction of the quinoline ring to yield the corresponding tetrahydroquinoline derivative.

2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloximes

Compound Description: These compounds serve as crucial starting materials in the synthesis of both quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols []. They possess a ketone moiety and an oxime group, both of which are transformed during the cyclization reaction.

Relevance: These compounds are structurally related to 1,2,3,4-tetrahydroquinolin-8-ol as they share the same carbon framework. The cyclization reaction of these oximes leads to the formation of either quinolin-8-ols or 1,2,3,4-tetrahydroquinolin-8-ols depending on the reducing agent used [].

(4aRS,8SR,8aSR)-8-(Pyrrolidin-1-yl)-3,4,4a,5,6,7,8,8a-octahydroquinolin-1(2H)-yl]ethan-1-one

Compound Description: This compound is a racemic κ-opioid receptor (KOR) agonist []. It exhibits diastereomeric properties due to its multiple chiral centers and contains a pyrrolidinyl substituent.

Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroquinolin-8-ol, with the key difference being the additional pyrrolidinyl and ethanone substituents and the fully saturated octahydroquinoline ring system. The synthesis of this compound involves the diastereoselective hydrogenation of a 1,2,3,4-tetrahydroquinolin-8-ol derivative [].

2-(3,4-Dichlorophenyl)-1-[(4aRS,8SR,8aSR)-8-(pyrrolidin-1-yl)-3,4,4a,5,6,7,8,8a-octahydroquinolin-1(2H)-yl]ethan-1-one ((±)-4)

Compound Description: This compound represents a racemic κ-opioid receptor (KOR) agonist and serves as a key molecule in the study []. It features a dichlorophenyl group, along with a pyrrolidinyl substituent.

Relevance: Similar to the previous compound, this molecule shares the core tetrahydroquinoline structure with 1,2,3,4-tetrahydroquinolin-8-ol but possesses additional substituents and a reduced octahydroquinoline ring. Its synthesis is initiated from a 1,2,3,4-tetrahydroquinolin-8-ol derivative, highlighting the structural relationship [].

1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline

Compound Description: This compound exists as cis and trans isomers and serves as a derivative of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, which is investigated in microbial transformation studies []. It features benzoyl groups at both the nitrogen and oxygen atoms.

Relevance: This compound and 1,2,3,4-tetrahydroquinolin-8-ol belong to the same class of tetrahydroquinolines, differing in the position of the hydroxyl group (C4 vs. C8) and the presence of additional methyl and benzoyl substituents. The study investigates the stereochemistry and microbial transformations of this and related tetrahydroquinoline derivatives, offering insights into the structure-activity relationships within this class of compounds [].

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Compound Description: This compound serves as a structural motif in the development of novel dopamine D3-selective receptor ligands []. The presence of the methoxy and hydroxyl groups on the tetrahydroisoquinoline core influences its binding affinity and selectivity.

Relevance: This compound is structurally analogous to 1,2,3,4-tetrahydroquinolin-8-ol, with the main difference being the presence of the methoxy group at the 6th position and the nitrogen atom at the 2nd position in the heterocyclic ring. This structural similarity allows for analogous binding interactions within the dopamine receptor binding site [].

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound represents an analog of the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, also investigated for its dopamine receptor binding properties []. The additional methoxy group at the 7th position alters its binding affinity compared to the parent compound.

Relevance: Similar to the previous compound, this molecule is structurally analogous to 1,2,3,4-tetrahydroquinolin-8-ol, with variations in the position of the nitrogen atom and the presence of two methoxy substituents. By comparing the binding affinities of these analogs, researchers can understand the structure-activity relationship within this series of dopamine receptor ligands [].

4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol

Compound Description: This compound exhibits potent dopamine D2/D3 agonist activity and shows promise as a potential therapeutic agent for Parkinson's disease []. It possesses iron-chelating properties due to the presence of hydroxyl groups.

Relevance: This complex molecule contains 1,2,3,4-tetrahydroquinolin-8-ol as a distinct substructure. The paper highlights the discovery and development of this compound as a multifunctional agent for Parkinson's disease, demonstrating the potential of incorporating the 1,2,3,4-tetrahydroquinolin-8-ol scaffold into biologically active molecules [].

2-(N-Substituted amino)-1,2,3,4-tetrahydronaphthalen-1-ol Derivatives

Compound Description: This class of compounds was investigated for its potential as β-adrenergic antagonists []. They share a common tetrahydronaphthalene core with varying substituents on the amino group at the 2nd position.

Relevance: Although they possess a different ring system (tetrahydronaphthalene vs. tetrahydroquinoline), these compounds share structural similarities and a similar substitution pattern with 1,2,3,4-tetrahydroquinolin-8-ol, particularly the presence of a hydroxyl group at the peri-position relative to the substituted amine. This comparison provides insights into the influence of the heterocyclic ring structure on biological activity [].

Overview

1,2,3,4-Tetrahydroquinolin-8-ol is a bicyclic organic compound characterized by its unique tetrahydroquinoline structure with a hydroxyl group at the 8-position. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.

Source

1,2,3,4-Tetrahydroquinolin-8-ol can be derived from quinoline derivatives through several synthetic routes. It is often synthesized via catalytic hydrogenation of quinolines or through cyclization reactions involving substituted phenolic compounds .

Classification

This compound falls under the category of heterocycles, specifically as a member of the quinoline family. It is classified as an aromatic amine due to its nitrogen-containing ring structure. The presence of the hydroxyl group further categorizes it as a phenolic compound.

Synthesis Analysis

Methods

The synthesis of 1,2,3,4-tetrahydroquinolin-8-ol can be achieved through various methods:

  1. Selective Hydrogenation: One prominent method involves the selective hydrogenation of quinolines using a nitrogen-doped carbon-supported palladium catalyst under mild conditions (50°C and 20 bar hydrogen pressure), which yields high efficiency .
  2. Cyclization Reactions: Another method employs cyclization reactions of substituted phenolic compounds. For instance, cyclization of 2-(3-hydroxyphenyl)ethyl ketone with dinitrophenyloxime derivatives leads to the formation of 1,2,3,4-tetrahydroquinolin-8-ols .

Technical Details

The selective hydrogenation process typically involves:

  • Catalyst: Palladium on carbon (Pd/C).
  • Conditions: Mild temperature and pressure to enhance selectivity and yield.
  • Reaction Medium: Often conducted in organic solvents or under solvent-free conditions for industrial applications.
Molecular Structure Analysis

Structure

1,2,3,4-Tetrahydroquinolin-8-ol has a molecular formula of C9H11NC_{9}H_{11}N and a molecular weight of approximately 149.19 g/mol. The structure consists of:

  • A fused bicyclic system (quinoline).
  • A hydroxyl group (-OH) at the 8-position.

Data

The compound exhibits specific spectral characteristics:

  • NMR Spectrum: Shows distinct signals corresponding to the aromatic protons and the hydroxyl group.
  • Mass Spectrometry: Provides fragmentation patterns that confirm its molecular identity.
Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-8-ol participates in various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form quinolin-8-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: Further reduction can yield fully saturated derivatives of quinoline.
  3. Substitution Reactions: The hydroxyl group can undergo nucleophilic substitution with alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
  • Substitution Conditions: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitutions.
Mechanism of Action
  1. Antimicrobial Activity: The compound has shown potential activity against certain bacterial strains.
  2. Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data

Research indicates that 1,2,3,4-tetrahydroquinolin-8-ol may modulate enzymatic activity related to oxidative stress and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Varies depending on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  • Solubility: Soluble in polar organic solvents due to the presence of the hydroxyl group.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

1,2,3,4-Tetrahydroquinolin-8-ol has several scientific applications:

  1. Organic Synthesis: Serves as an intermediate in synthesizing complex organic molecules.
  2. Medicinal Chemistry: Investigated for its potential therapeutic effects in drug development targeting various diseases including cancer and bacterial infections .
  3. Material Science: Utilized in producing materials with specific properties such as polymers and dyes.
Introduction to 1,2,3,4-Tetrahydroquinolin-8-ol

1,2,3,4-Tetrahydroquinolin-8-ol represents a structurally unique and pharmacologically significant tetrahydroquinoline derivative characterized by a partially saturated quinoline core with a hydroxyl substituent at the C8 position. This compound (CAS Registry Number: 6640-50-2) possesses the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol [5] [9]. As a bicyclic heterocycle featuring a benzene ring fused to a partially saturated pyridine ring, it occupies a distinctive chemical space between fully aromatic quinolines and fully saturated decahydroquinolines. The strategic positioning of the hydroxyl group confers specific electronic properties and hydrogen-bonding capabilities that significantly influence its physicochemical behavior and biological interactions. This compound serves as a privileged structural motif in drug discovery, combining the robust pharmacological profile of the tetrahydroquinoline scaffold with the enhanced polarity and metal-chelating potential offered by the phenolic hydroxyl group. Its synthetic accessibility and structural versatility have established it as a valuable building block for developing therapeutic agents targeting diverse disease pathways [3] [6].

Chemical Identity and Structural Characterization

The core structure of 1,2,3,4-tetrahydroquinolin-8-ol consists of a benzene ring annulated to a six-membered heterocycle containing a basic nitrogen atom in a partially saturated state. The hydroxyl group at position 8 creates a potential hydrogen-bonding site that significantly influences both the molecule's physicochemical properties and its intermolecular interactions. Key structural parameters include a melting point of 121-121.5°C and a predicted boiling point of 300.9°C at atmospheric pressure (760 mmHg) [9]. The compound exists as a solid at room temperature and exhibits moderate lipophilicity, as evidenced by its calculated logP value of 1.89 and experimental density of 1.141 g/cm³ [9].

The compound's acid-base behavior is particularly noteworthy, with a predicted pKa of 11.17±0.20 for the phenolic hydroxyl group, indicating relatively weak acidity [9]. The basic nitrogen atom (pKa of conjugate acid ~5) enables salt formation under acidic conditions, enhancing water solubility for synthetic manipulations. Computational descriptors include a polar surface area of 32.26 Ų (indicative of moderate polarity), hydrogen bond donor and acceptor counts of 2 and 2, respectively, and a calculated heavy atom count of 11 [7] [9]. These properties collectively influence the compound's solubility profile, membrane permeability, and bioavailability potential.

Table 1: Core Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-8-ol

PropertyValueMeasurement ConditionsReference
Molecular FormulaC₉H₁₁NO- [9]
Molecular Weight149.19 g/mol- [9]
CAS Registry Number6640-50-2- [5]
Melting Point121-121.5°C- [9]
Predicted Boiling Point300.9°C760 mmHg [9]
Density1.141 g/cm³- [9]
Flash Point159.1°C- [9]
LogP1.89 (Calculated)- [9]
pKa (Phenolic OH)11.17±0.20 (Predicted)- [9]
Polar Surface Area32.26 ŲCalculated [9]

Structural characterization utilizes standardized molecular identifiers that enable precise chemical communication and database retrieval. The canonical SMILES representation "C1CC2=C(C(=CC=C2)O)NC1" encodes the connectivity of the bicyclic system with the hydroxyl substituent [9]. The InChIKey "WYKWUPMZBGOFOV-UHFFFAOYSA-N" provides a unique, hashable identifier derived from the full InChI string "1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2" [2], which contains complete atomic connectivity, tautomeric, and isotopic information. These identifiers facilitate global chemical structure searches across scientific databases and electronic laboratory notebooks.

Spectroscopic characterization includes distinctive features in infrared spectroscopy, where the phenolic O-H stretch typically appears as a broad peak between 3200-3600 cm⁻¹, and the N-H stretch around 3300-3500 cm⁻¹. The aromatic C=C stretches manifest between 1400-1600 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: ¹H-NMR displays aromatic protons as multiplets in the δ 6.5-7.0 ppm region, the hydroxyl proton as a broad singlet near δ 8.5-9.5 ppm (exchangeable), and aliphatic protons between δ 1.5-3.5 ppm. The carbon skeleton is confirmed by ¹³C-NMR signals corresponding to aromatic carbons (δ 110-150 ppm), the hydroxyl-bearing carbon (δ ~150 ppm), and aliphatic carbons (δ 20-50 ppm) [2].

Table 2: Structural Identifiers and Key Spectral Descriptors

Identifier TypeValue
Canonical SMILESC1CC2=C(C(=CC=C2)O)NC1
InChIInChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2
InChIKeyWYKWUPMZBGOFOV-UHFFFAOYSA-N
MDL NumberMFCD02656029
NMR (Proton)Aromatic: δ 6.5-7.0 ppm; Aliphatic: δ 1.5-3.5 ppm; OH: δ 8.5-9.5 ppm
NMR (Carbon-13)Aromatic C: δ 110-150 ppm; Aliphatic C: δ 20-50 ppm; C-OH: δ ~150 ppm

Historical Context in Heterocyclic Chemistry

The tetrahydroquinoline scaffold emerged as a structurally simplified analog of biologically active quinoline alkaloids, with early synthetic efforts dating back to the late 19th century. The specific derivative 1,2,3,4-tetrahydroquinolin-8-ol gained prominence as researchers recognized the pharmacological advantages imparted by the C8 hydroxylation pattern, which mimics natural products like angustureine and cuspareine [3] [10]. The development of efficient synthetic methodologies for this compound reflects broader trends in heterocyclic chemistry, particularly the shift toward domino reaction strategies that enable complex molecule construction from simple precursors in a single operation.

The Bunce research group pioneered several landmark domino sequences for tetrahydroquinoline synthesis that proved adaptable to 8-hydroxy derivatives. Their reduction-reductive amination strategy demonstrated remarkable efficiency, converting 2-nitroarylketones and aldehydes to tetrahydroquinolines using catalytic hydrogenation with Pd/C (5%) under moderate pressure (1-5 atm) [3]. This multi-step domino process proceeds via initial reduction of the nitro group, followed by cyclic imine formation and stereoselective reduction, yielding products in exceptional yields (93-98%) with high diastereocontrol. The stereochemical outcome demonstrated consistent facial selectivity, with hydrogen addition occurring opposite to existing substituents, producing cis-diaxial relationships in rigid systems [3]. This methodology represented a significant advancement over classical stepwise syntheses, which often suffered from poor yields and laborious purification requirements.

Further refinements addressed catalyst dependency and substrate scope limitations. When applied to linear tricyclic systems, the Bunce protocol achieved trans-fused products with excellent selectivity (>98% trans) and high yields (78-91%) [3]. However, studies on β-ester substrates revealed significant catalyst effects: Pd/C at 1 atm hydrogen pressure afforded dihydroquinoline intermediates (29), while higher pressure (4 atm) promoted aromatization to quinolines (30). Switching to Pt/C catalyst suppressed these side reactions, enabling high-yielding production of tetrahydroquinolines (31) with cis-selectivity ≥13:1 [3]. These findings highlighted the delicate balance between catalyst selection and reaction parameters in controlling product distribution.

Table 3: Evolution of Synthetic Approaches to Tetrahydroquinoline Derivatives

Synthetic StrategyKey FeaturesRepresentative YieldStereochemical OutcomeReference
Reduction-Reductive AminationPd/C catalyst, H₂ pressure (1-5 atm)93-98%High cis-selectivity in rigid systems [3]
Pictet-Spengler CondensationAcid-catalyzed cyclization of phenethylamines40-85%Variable stereoselectivity [6]
High-Temperature CyclizationsThermal initiation without metal catalysts60-75%Limited stereocontrol [3]
Metal-Promoted ProcessesPt/C catalyst for β-ester substrates78-87%cis-selectivity ≥13:1 [3]

The biosynthetic origin of natural tetrahydroquinolines provides context for synthetic designs. In nature, quinoline alkaloids derive from 3-hydroxyanthranilic acid (a tryptophan metabolite), which undergoes condensation with malonyl-CoA followed by cyclization [10]. This pathway contrasts with isoquinoline biosynthesis from tyrosine-derived dopamine but shares the conceptual framework of amino acid-derived heterocyclization. Synthetic approaches to 1,2,3,4-tetrahydroquinolin-8-ol often parallel these biosynthetic strategies, particularly in the construction of the heterocyclic core from ortho-substituted aniline precursors bearing appropriately functionalized side chains [3] [10].

Contemporary methods continue to evolve, with recent literature reporting asymmetric catalytic approaches and microwave-assisted syntheses that enhance efficiency and stereocontrol. These advances build upon historical foundations while addressing modern challenges in sustainable chemistry and enantioselective synthesis. The commercial availability of 1,2,3,4-tetrahydroquinolin-8-ol (suppliers include Sigma-Aldrich, Matrix Scientific, and Ark Pharm) at prices ranging from $30/500mg to $365/25g reflects its established role as a synthetic building block [5] [9].

Biological and Pharmacological Significance

The 1,2,3,4-tetrahydroquinoline scaffold demonstrates remarkable pharmacological versatility, with documented activities spanning antiviral, antibacterial, anticancer, and central nervous system domains. The C8-hydroxylated derivative enhances this profile through improved target engagement and optimized physicochemical properties. As a privileged structural motif, it serves as the chemical foundation for numerous investigational drugs and optimized lead compounds [3] [6].

Antiviral applications represent a particularly promising therapeutic area. Tetrahydroquinoline derivatives have demonstrated significant activity against HIV, with compound 9 (a structural analog incorporating the 8-hydroxy motif) currently undergoing evaluation as an HIV therapeutic agent [3]. The molecular basis for this activity involves inhibition of viral enzymes or host-pathogen interactions, though the exact mechanism varies among derivatives. Similarly, virantmycin (8), a natural product containing the reduced quinoline nucleus, exhibits potent antiviral and antifungal activities through inhibition of protein synthesis or viral assembly processes [3]. The hydroxyl group at C8 likely contributes to target binding through hydrogen bonding interactions with key amino acid residues in viral enzymes.

In oncology, structurally complex tetrahydroquinolines have inspired drug discovery programs targeting various cancer types. Compound 12 functions as a cholesteryl ester transfer protein (CETP) inhibitor with potential application in hypercholesterolemia management, a metabolic disorder often associated with cancer progression [3]. More directly, DM12 tetrahydroquinoline (structurally related to 8-hydroxy derivatives) demonstrates significant growth inhibition in breast cancer cells, with synergistic effects observed when combined with established chemotherapeutic agents [3] [6]. The C8 hydroxyl group appears critical for this activity, potentially through interactions with DNA or topoisomerase enzymes. The neuroprotective agent L-689,560 (13) exemplifies applications in neurological disorders, showing promise for minimizing ischemic nerve damage following stroke through glutamate receptor modulation [3].

Table 4: Biological Activities of Tetrahydroquinoline Derivatives with Structural Relationship to 1,2,3,4-Tetrahydroquinolin-8-ol

Therapeutic AreaRepresentative AgentBiological ActivityStructural Features Linked to ActivityReference
AntiviralVirantmycin (8)Antiviral antibiotic, antifungal activity1,2,3,4-Tetrahydroquinoline core with oxygenation [3]
AntiviralCompound 9HIV therapeutic candidateFunctionalized tetrahydroquinoline scaffold [3]
NeuropharmacologyL-689,560 (13)Neuroprotective (NMDA antagonist)Tetrahydroquinoline with aromatic substituents [3]
Metabolic DisordersCompound 12CETP inhibitor for hypercholesterolemiaTetrahydroquinoline with lipophilic appendages [3]
OncologyDM12Breast cancer cell growth inhibition8-Hydroxy substitution pattern [3]
Analgesia2-Methyl-5-hydroxy-THQAnalgesic (1/8 potency of morphine)5-Hydroxy substitution pattern [10]

The structure-activity relationship (SAR) profile of tetrahydroquinoline derivatives reveals several critical pharmacophoric elements. The basic nitrogen atom facilitates target engagement through ionic interactions and hydrogen bonding, while the aromatic ring provides hydrophobic contact surfaces and π-stacking capabilities. The C8 hydroxyl group introduces hydrogen-bond donor capacity, polarity modulation, and metal-chelating potential absent in non-hydroxylated analogs [3] [6]. Molecular modifications at N1 (alkylation, acylation) and C2 (introduction of aryl, alkyl, or functionalized substituents) significantly influence target selectivity and potency. For instance, N-methylation typically enhances blood-brain barrier penetration for CNS-targeted agents, while bulky C2 aryl groups often improve affinity for enzymes and receptors [6].

The molecular recognition of 1,2,3,4-tetrahydroquinolin-8-ol derivatives involves multiple binding modalities. The protonatable nitrogen (pKa ~5) forms salt bridges with acidic residues in binding pockets, while the phenolic hydroxyl group (pKa ~11) acts as a hydrogen bond donor to carbonyl oxygens or acceptor groups in target proteins. The fused ring system provides a rigid platform for optimal pharmacophore presentation, and the alicyclic moiety contributes to hydrophobic interactions [3] [6]. These features collectively enable target engagement with diverse proteins, including enzymes (kinases, transferases), receptors (GPCRs, ion channels), and nucleic acids.

Emerging research explores multitargeting ligands based on the 1,2,3,4-tetrahydroquinolin-8-ol scaffold, particularly for complex neurodegenerative diseases. Derivatives have shown inhibitory activity against tau protein aggregation, a pathological hallmark of Alzheimer's disease and related tauopathies [3]. The hydroxyl group appears crucial for this activity, potentially through interactions with aggregation-prone regions of the protein. Similarly, structural analogs have demonstrated promise as inhibitors of β-secretase (BACE1), a key enzyme in amyloid-beta production [6].

Properties

CAS Number

6640-50-2

Product Name

1,2,3,4-Tetrahydroquinolin-8-ol

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2

InChI Key

WYKWUPMZBGOFOV-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)O)NC1

Canonical SMILES

C1CC2=C(C(=CC=C2)O)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.